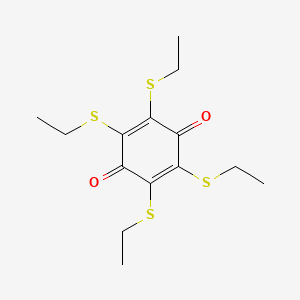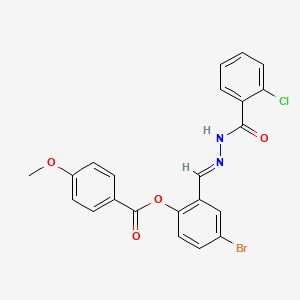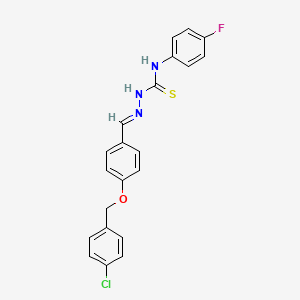
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound with the molecular formula C14H20O2S4 It is characterized by the presence of four ethylsulfanyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor, such as a benzoquinone derivative, with ethyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the quinone core to a hydroquinone derivative.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with various functional groups replacing the ethylsulfanyl groups.
科学的研究の応用
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive ethylsulfanyl groups. These groups can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s quinone core also plays a role in redox reactions, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has amino groups instead of ethylsulfanyl groups and exhibits different reactivity and applications.
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione: This compound has hydroxy groups and is used in different chemical and biological contexts.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: This fluorinated derivative has unique properties due to the presence of fluorine atoms.
Uniqueness
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
57998-67-1 |
|---|---|
分子式 |
C14H20O2S4 |
分子量 |
348.6 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O2S4/c1-5-17-11-9(15)13(19-7-3)14(20-8-4)10(16)12(11)18-6-2/h5-8H2,1-4H3 |
InChIキー |
OZMJRZYHHPGHFM-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=O)C(=C(C1=O)SCC)SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)

![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)


![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)
![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)


![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)


